molecular formula C9H7N3O2 B155098 2-(Pyridin-2-YL)pyrimidine-4,6-diol CAS No. 10198-74-0

2-(Pyridin-2-YL)pyrimidine-4,6-diol

Cat. No. B155098
CAS RN: 10198-74-0
M. Wt: 189.17 g/mol
InChI Key: KYJMYKDNPYLJLR-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-YL)pyrimidine-4,6-diol” is a compound that has been used in the design of privileged structures in medicinal chemistry . It is a part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that were designed and synthesized for potential biological activities . The pyrimidine moiety in this compound exhibits a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of 2-(Pyridin-2-YL)pyrimidine-4,6-diol involves a series of steps. The pyrimidine moiety is considered a privileged structure in medicinal chemistry and compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . The synthesis process involves the use of various reagents and catalysts, and the reactions are likely to proceed through a complex sequence of steps .


Molecular Structure Analysis

The molecular structure of 2-(Pyridin-2-YL)pyrimidine-4,6-diol is complex and involves a pyrimidine moiety and a pyridin-2-yl group . The structure of this compound is important for its biological activity and its interaction with other molecules .


Chemical Reactions Analysis

The chemical reactions involving 2-(Pyridin-2-YL)pyrimidine-4,6-diol are complex and involve multiple steps . These reactions are likely to involve various types of bonds and functional groups, and may proceed through a sequence of steps involving various types of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pyridin-2-YL)pyrimidine-4,6-diol are important for its function and behavior in a biological system . These properties can influence its solubility, stability, and reactivity, among other things .

Future Directions

The future directions for research on 2-(Pyridin-2-YL)pyrimidine-4,6-diol could involve further studies on its synthesis, structure, and biological activity . This could include the development of new synthetic methods, the investigation of its mechanism of action, and the exploration of its potential applications in medicine and other fields .

properties

IUPAC Name

4-hydroxy-2-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-7-5-8(14)12-9(11-7)6-3-1-2-4-10-6/h1-5H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJMYKDNPYLJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626985
Record name 6-Hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-YL)pyrimidine-4,6-diol

CAS RN

10198-74-0
Record name 6-Hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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